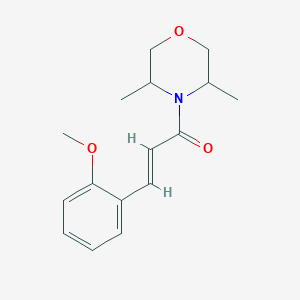
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one, also known as DMMP, is a synthetic compound with potential applications in scientific research. DMMP is a derivative of chalcone, a class of organic compounds that have been extensively studied for their pharmacological properties. In recent years, DMMP has gained attention as a potential tool for studying various biological processes due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one is not fully understood. It is believed to act through multiple pathways, including inhibition of enzymes and disruption of cellular membranes. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system.
Biochemical and Physiological Effects:
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has antibacterial and antifungal activity against a variety of microorganisms. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have demonstrated that (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one can cause changes in blood pressure and heart rate in animals.
Advantages and Limitations for Lab Experiments
One advantage of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one is its versatility. It can be used in a variety of scientific research fields, including microbiology, biochemistry, and pharmacology. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one is also relatively easy to synthesize and purify, making it a cost-effective tool for research. One limitation of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one is its potential toxicity. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has been shown to have cytotoxic effects on certain cell lines, and its use in vivo may require careful consideration of dosage and administration.
Future Directions
There are several potential future directions for research involving (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one. One area of interest is the development of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one derivatives with improved pharmacological properties. Another potential direction is the use of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one as a tool for studying enzyme kinetics and inhibition. Additionally, (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one could be used as a fluorescent probe for imaging biological systems, with the potential for applications in diagnostics and drug discovery. Further studies are needed to fully understand the mechanism of action and potential applications of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one in scientific research.
Synthesis Methods
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one can be synthesized through a multistep reaction from commercially available starting materials. The synthesis involves the condensation of 3,5-dimethylmorpholine and 2-methoxybenzaldehyde to form the corresponding chalcone intermediate. The chalcone is then treated with a base and a mild reducing agent to yield (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one in high yield and purity.
Scientific Research Applications
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has potential applications in various scientific research fields. It has been studied for its antibacterial, antifungal, and anticancer properties. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has also been shown to inhibit the activity of certain enzymes, making it a potential tool for studying enzyme kinetics and inhibition. Additionally, (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has been used as a fluorescent probe for imaging biological systems.
properties
Product Name |
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(E)-1-(3,5-dimethylmorpholin-4-yl)-3-(2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H21NO3/c1-12-10-20-11-13(2)17(12)16(18)9-8-14-6-4-5-7-15(14)19-3/h4-9,12-13H,10-11H2,1-3H3/b9-8+ |
InChI Key |
FAVAYMLBRUEXHB-CMDGGOBGSA-N |
Isomeric SMILES |
CC1COCC(N1C(=O)/C=C/C2=CC=CC=C2OC)C |
SMILES |
CC1COCC(N1C(=O)C=CC2=CC=CC=C2OC)C |
Canonical SMILES |
CC1COCC(N1C(=O)C=CC2=CC=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-Methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B253599.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B253616.png)

